![molecular formula C12H19N B1374366 2-(4-Ethylphenyl)-2-methylpropan-1-amine CAS No. 1225815-00-8](/img/structure/B1374366.png)
2-(4-Ethylphenyl)-2-methylpropan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition, and the use of reducing agents . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring with an ethyl group attached, and a three-carbon chain with a methyl group and an amine group attached . The exact structure would need to be confirmed using techniques like NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Amines like this can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the length and branching of the carbon chain, and the presence of any chiral centers .Scientific Research Applications
. It is used as an impurity in the pharmaceutical industry. This compound is used as a building block in organic synthesis.
Preparation Method
The compound can be prepared by a method that reduces the use of toxic reagents, reduces the cost, reduces the operation steps, improves the operation convenience, and is suitable for large-scale production .
Anticancer Pharmacophore Structures
As a part of research aimed at finding new anticancer pharmacophore structures, this compound has been used in the synthesis of 2-imino-2 H-chromen-3-yl-1,3,5-triazines, 3-(benzoxazol/benzothiazol-2-yl)-2 H-chromen-2-imines, 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazines, 2-amino-4-(3,5,5-trimethyl-2 .
Safety And Hazards
properties
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8H,4,9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQTNAGWIWKCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-methylpropan-1-amine |
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